Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate
Description
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate (CAS: 21059-40-5) is a synthetic bile acid derivative with the molecular formula C28H44O7 and a molar mass of 492.64 g/mol . Its structure features a 3α-ethoxycarbonyloxy group, a 12α-hydroxy group, a 7-oxo moiety, and a methyl ester at the C-24 position. This compound is primarily used as an intermediate in the synthesis of modified cholanic acid derivatives, such as 7-en-6-one derivatives, which are critical for studying bile acid biosynthesis and metabolic pathways .
Key synthetic routes involve:
- Acetylation and reduction: The compound is acetylated at the 12α-hydroxy group and reduced at the 7-oxo position to yield derivatives like 12α-acetoxy-7α-hydroxy analogs .
- Bromination: Bromine addition in methanol with sodium acetate achieves high yields (95%) through automated column chromatography .
Properties
CAS No. |
21059-40-5 |
|---|---|
Molecular Formula |
C28H44O7 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl 4-(3-ethoxycarbonyloxy-12-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C28H44O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,23,25,30H,6-15H2,1-5H3 |
InChI Key |
JSTLLHLKEQTGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1CCC2(C(C1)CC(=O)C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate typically involves multiple steps, starting from cholic acid. The process includes esterification, oxidation, and hydroxylation reactions under controlled conditions. Common reagents used in these reactions include methanol, ethyl chloroformate, and oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precision and consistency. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular membranes and enzymes involved in bile acid metabolism. It targets specific molecular pathways, influencing processes like lipid digestion and absorption. The hydroxyl and keto groups play crucial roles in these interactions, facilitating binding to receptors and enzymes.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related cholanic acid derivatives reveals significant differences in substituents, oxidation states, and biological activities:
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